REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)[S:8][CH2:9][CH2:10][CH2:11][CH:12]([C:18]([OH:20])=[O:19])[CH2:13][CH2:14][C:15]([OH:17])=[O:16])C=CC=CC=1.C([SiH](C(C)C)C(C)C)(C)C>C(Cl)Cl>[SH:8][CH2:9][CH2:10][CH2:11][CH:12]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[C:18]([OH:20])=[O:19]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(SCCCC(CCC(=O)O)C(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[SiH](C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated to dryness
|
Type
|
WASH
|
Details
|
washed 3× with hexane
|
Type
|
DISSOLUTION
|
Details
|
The remaining oily residue was dissolved in water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
SCCCC(C(=O)O)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |